molecular formula C5H5BrN2OS B3053007 2-(2-Bromothiazol-4-yl)acetamide CAS No. 500345-13-1

2-(2-Bromothiazol-4-yl)acetamide

Cat. No. B3053007
CAS RN: 500345-13-1
M. Wt: 221.08 g/mol
InChI Key: XLMRXVYIMICZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(2-Bromothiazol-4-yl)acetamide” consists of a bromothiazole ring attached to an acetamide group. The InChI key for this compound is XLMRXVYIMICZOL-UHFFFAOYSA-N.

Scientific Research Applications

Quantum Chemical Computations in Anti-HIV Drugs

A study by Oftadeh, Mahani, and Hamadanian (2013) utilized density functional theory (DFT) to compute the molecular properties of 2-(2-Bromothiazol-4-yl)acetamide derivatives. These computations were essential in understanding their reactivity and potential as anti-HIV drugs. The intramolecular interaction energies and the nature of intermolecular interactions were key areas of focus (Oftadeh, Mahani, & Hamadanian, 2013).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized derivatives of 2-(2-Bromothiazol-4-yl)acetamide and evaluated them for antimicrobial and hemolytic activity. They found that these compounds showed significant activity against selected microbial species, highlighting their potential in antimicrobial applications (Gul et al., 2017).

Potential as Schistosomicidal Agents

El-kerdawy et al. (1989) explored the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, involving 2-acetamido-5-bromothiazole, as potential schistosomicidal agents. Their work contributes to the understanding of novel therapeutic agents in the treatment of schistosomiasis (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989).

Antimicrobial Activity and Quantum Calculations

Fahim and Ismael (2019) studied the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives toward nitrogen-based nucleophiles. They evaluated the antimicrobial activity of the synthesized compounds and performed computational calculations to understand their reactivity, contributing to the field of antimicrobial research (Fahim & Ismael, 2019).

Electrochemical Reduction Studies

Ji and Peters (1998) examined the electrochemical reduction of 2-bromothiazole, which is closely related to 2-(2-Bromothiazol-4-yl)acetamide. Their work focused on the reduction mechanisms at carbon cathodes in acetonitrile, contributing to the understanding of electrochemical processes in organic chemistry (Ji & Peters, 1998).

Novel Schiff Bases and Thiazolidinone Derivatives

Fuloria et al. (2014) synthesized new Schiff bases and thiazolidinone derivatives, including compounds related to 2-(2-Bromothiazol-4-yl)acetamide. Their research evaluated these compounds for antibacterial and antifungal activities, contributing to the field of antimicrobial research (Fuloria, Fuloria, & Gupta, 2014).

Halogenation Studies

Jordan and Markwell (1978) conducted a study on the halogenation of N-(2-acetylbenzofuran-3-yl)acetamide, which provides insights into the chemical reactions and properties of similar acetamide compounds, including 2-(2-Bromothiazol-4-yl)acetamide (Jordan & Markwell, 1978).

Safety And Hazards

The safety data sheet for “2-(2-Bromothiazol-4-yl)acetamide” indicates that it should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is labeled with the GHS07 symbol, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-5-8-3(2-10-5)1-4(7)9/h2H,1H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMRXVYIMICZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284816
Record name 2-(2-bromo-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromothiazol-4-yl)acetamide

CAS RN

500345-13-1
Record name 2-(2-bromo-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromothiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Bromothiazol-4-yl)acetamide
Reactant of Route 3
2-(2-Bromothiazol-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-Bromothiazol-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-Bromothiazol-4-yl)acetamide
Reactant of Route 6
2-(2-Bromothiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.